Firsocostat, formerly known as GS-0976, is a liver-targeted inhibitor of acetyl-coenzyme A carboxylase (ACC) isoforms 1 and 2. [] It is classified as a small molecule inhibitor. [, ] In scientific research, Firsocostat serves as a valuable tool to investigate the role of ACC in lipid metabolism and explore its therapeutic potential for diseases like nonalcoholic steatohepatitis (NASH), fungal infections, and age-related macular degeneration (AMD).
Firsocostat exerts its therapeutic effects primarily by inhibiting ACC1 and ACC2, enzymes responsible for catalyzing the conversion of acetyl-CoA to malonyl-CoA. [, ] This inhibition has two primary consequences:
CAS No.: 14191-67-4
CAS No.: 15548-43-3
CAS No.: 65941-22-2
CAS No.: 480-09-1
CAS No.: 60640-59-7
CAS No.: